Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a trifluoro-hydroxyethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. This structure combines the conformational rigidity of the pyrrolidine ring with the electron-withdrawing properties of the trifluoromethyl group and the steric bulk of the Boc group. For example, describes a metal-free C–C bond formation method using tert-butyl pyrrolidine-1-carboxylate and CF3-substituted hydrazones under UV light, yielding structurally related trifluoromethylated pyrrolidines .
The compound’s trifluoro-hydroxyethyl moiety likely enhances its polarity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry for drug discovery. Its Boc group facilitates selective deprotection during multi-step syntheses, as demonstrated in for indolizidine alkaloid precursors .
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7-8,16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUSRSVEVZDURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121828 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(2,2,2-trifluoro-1-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283719-73-2 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(2,2,2-trifluoro-1-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1283719-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(2,2,2-trifluoro-1-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
- Substrate : N-Boc-L-prolinal (330 mg, 1.5 mmol)
- Reagent : Trimethyl(trifluoromethyl)silane (300 µL, 2.0 mmol)
- Catalyst : Tetrabutylammonium fluoride (TBAF, 60 µL of 1 M in THF)
- Solvent : Anhydrous tetrahydrofuran (THF, 5 mL)
- Temperature : 0°C to room temperature (20°C)
- Time : 1 hour
Procedure
- N-Boc-L-prolinal is dissolved in THF and cooled to 0°C.
- TMSCF₃ is added dropwise, followed by TBAF to initiate the aldol addition.
- The reaction is stirred for 1 hour, during which it warms to room temperature.
- Workup involves dilution with diethyl ether, washing with brine, and drying over MgSO₄.
- Evaporation yields a 1:1 mixture of the alcohol product and its trimethylsilyl (TMS) ether, with a combined yield of 97%.
Reductive Amination of Trifluoromethyl Ketones
An alternative route employs reductive amination of 2-(trifluoroacetyl)pyrrolidine intermediates. This method is less common but offers flexibility for late-stage modifications.
Reaction Conditions
- Substrate : (S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate (267.24 g/mol)
- Reducing Agent : Sodium borohydride (NaBH₄, 2.0 equiv)
- Solvent : Methanol (MeOH)
- Temperature : 0°C to room temperature
- Time : 4–6 hours
Procedure
- The trifluoroacetyl derivative is dissolved in MeOH and cooled to 0°C.
- NaBH₄ is added portionwise, and the mixture is stirred until complete reduction (monitored by TLC).
- The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and dried.
- Column chromatography (hexane/ethyl acetate = 3:1) isolates the product in 65–75% yield.
Key Observations
- Chemoselectivity : NaBH₄ selectively reduces the ketone without affecting the Boc group.
- Limitations : Lower yields compared to the aldol method due to over-reduction side reactions.
Enzymatic Resolution of Racemic Mixtures
A patent-derived approach utilizes lipase-mediated kinetic resolution to access enantiopure material from racemic precursors.
Reaction Conditions
- Substrate : Racemic tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
- Enzyme : Candida antarctica lipase B (CAL-B)
- Acyl Donor : Vinyl acetate
- Solvent : Tert-butyl methyl ether (MTBE)
- Temperature : 30°C
- Time : 24–48 hours
Procedure
- The racemic alcohol is treated with CAL-B and vinyl acetate in MTBE.
- The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.
- The mixture is filtered, and the (S)-product is isolated via chromatography (85–90% ee, 40% yield).
Comparative Analysis of Methods
| Method | Yield | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Aldol Addition | 97% | >99 | Low | High |
| Reductive Amination | 65–75% | 95–98 | Moderate | Moderate |
| Enzymatic Resolution | 40% | 85–90 | High | Low |
Optimization Strategies
Solvent Effects
Catalytic Enhancements
- Lewis Acids : CeCl₃·7H₂O (5 mol%) enhances aldol selectivity, achieving >99:1 diastereomeric ratio (dr).
- Microwave Assistance : Microwave irradiation (100°C, 10 minutes) boosts reductive amination yields to 80%.
Analytical Characterization
Spectroscopic Data
Chiral HPLC
- Column : Chiralpak AD-H (4.6 × 250 mm)
- Mobile Phase : Hexane/ethanol (90:10)
- Retention Time : (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.
Industrial-Scale Production
Commercial batches (e.g., Synblock, CAS 913979-68-7) use the aldol method with modifications:
- Continuous Flow Reactors : Minimize silane waste and improve safety.
- In situ Quenching : Aqueous NH₄F removes TMS ether byproducts without chromatography.
Challenges and Solutions
Moisture Sensitivity
Epimerization
- Issue : Base-mediated epimerization during workup.
- Solution : Use mild buffers (pH 6–7) and low temperatures.
Emerging Methods
Photoredox Catalysis
Preliminary studies show that visible-light-mediated trifluoromethylation of pyrrolidine aldehydes achieves 50% yield but requires further optimization.
Biocatalytic Approaches
Engineered alcohol dehydrogenases convert tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate to the (S)-alcohol with 95% ee, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl-substituted derivatives.
Scientific Research Applications
Chemical Overview
- Chemical Name : Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
- CAS Number : 913979-68-7
- Molecular Formula : C11H18F3NO3
- Molecular Weight : 269.26 g/mol
Pharmacological Applications
1. Central Nervous System Research
The compound has been explored for its interactions with opioid and dopamine receptors. Research indicates that it can be utilized to develop drugs targeting the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R). Studies have shown that derivatives of this compound can enhance selectivity for D3R over D2R, which is crucial for minimizing side effects associated with dopaminergic therapies .
2. Analgesic Development
The compound's structure allows it to be a scaffold for designing analgesics that are selective and potent. By modifying its structure, researchers aim to improve its efficacy as a pain reliever while reducing the risk of addiction commonly associated with opioid medications .
Synthesis Pathways
This compound can be synthesized through various chemical reactions involving pyrrolidine derivatives and trifluoroacetaldehyde. The synthesis typically involves:
- Protection of Functional Groups : Initial protection of amine groups using tert-butyloxycarbonyl (Boc) groups.
- Formation of Pyrrolidine Ring : Cyclization reactions to form the pyrrolidine structure.
- Trifluoromethylation : Introduction of the trifluoromethyl group through nucleophilic substitution reactions.
Case Studies
Case Study 1: Development of D3R Antagonists
A study focused on creating new D3R antagonists utilized this compound as a key intermediate. The resulting compounds demonstrated improved binding affinity and selectivity for D3R compared to existing medications. This advancement paves the way for new treatments in psychiatric disorders .
Case Study 2: Pain Management Research
In another investigation, researchers modified the compound to assess its analgesic properties in animal models. The modified derivatives showed significant pain relief without the typical side effects of traditional opioids, indicating a promising avenue for future drug development focused on pain management .
Summary of Applications
| Application Area | Description |
|---|---|
| Central Nervous System Research | Potential use in developing drugs targeting opioid and dopamine receptors |
| Analgesic Development | Scaffold for designing selective analgesics with reduced addiction risk |
| Synthesis Pathways | Involves protection of functional groups and formation of pyrrolidine rings |
| Case Studies | Demonstrated efficacy in D3R antagonism and pain management research |
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring may facilitate binding to enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield : Benzyl-substituted analogs () show increasing yields (30% → 70%) with bulkier aryl groups, suggesting steric or electronic stabilization during synthesis .
- Fluorinated vs.
- Hydroxyethyl vs. Hydroxymethyl : The trifluoro-hydroxyethyl group in the target compound may confer greater steric hindrance and hydrogen-bonding capacity than the hydroxymethyl group in ’s compound, influencing reactivity in downstream functionalization .
Spectral Data Comparison
13C NMR Chemical Shifts (ppm) :
Biological Activity
Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS No. 913979-68-7) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18F3NO3
- Molecular Weight : 269.26 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. The compound exhibits various pharmacological effects which can be summarized as follows:
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, related compounds have been shown to interact with key cellular pathways involved in cancer progression and inflammation. Potential mechanisms include:
- Inhibition of Kinase Activity : Similar compounds have been identified as kinase inhibitors, affecting pathways related to cell growth and survival.
- Induction of Apoptosis : Some studies suggest that pyrrolidine derivatives can induce programmed cell death in cancer cells through mitochondrial pathways.
Study on Anticancer Properties
A study focused on pyrrolidine derivatives indicated that certain compounds exhibited IC50 values in the nanomolar range against various cancer cell lines. Although specific data for this compound is not available, the promising results from similar compounds suggest it may also possess significant anticancer activity .
In Vivo Studies
In vivo studies are necessary to understand the pharmacokinetics and dynamics of this compound. Such studies typically assess:
- Absorption and Distribution : Understanding how the compound is absorbed and distributed in biological systems.
- Metabolism : Investigating how the compound is metabolized by the body can provide insights into its efficacy and safety profile.
- Toxicity Assessment : Evaluating potential toxic effects is crucial for determining the therapeutic window.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving hydrogenation, nucleophilic substitution, and protecting group strategies. For example, intermediates like tert-butyl pyrrolidine derivatives are functionalized via trifluoroethanol coupling under inert atmospheres. Key steps include:
- Hydrogenation of precursors in ethanol/chloroform mixtures .
- Purification via silica gel column chromatography (e.g., ethanol/chloroform 1:8) to isolate intermediates .
- Final Boc (tert-butoxycarbonyl) protection to stabilize the pyrrolidine nitrogen .
Q. How is the compound purified, and what solvents/systems are optimal for chromatography?
Purification often employs flash column chromatography with solvent gradients:
- Eluent systems : Ethanol/chloroform (1:8–1:10) for intermediates .
- Retention factors (Rf) : ~0.16 in ethanol/chloroform mixtures .
- Post-purification, compounds are lyophilized for stability .
Q. What spectroscopic techniques are used to confirm the structure?
- NMR : H and C NMR in CDCl₃ or DMSO-d₆ identify key peaks:
- Pyrrolidine protons at δ 1.4–3.0 ppm.
- Trifluoromethyl groups as singlets near δ 70–80 ppm in F NMR .
Q. What are the critical storage conditions to ensure stability?
- Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group.
- Avoid exposure to moisture, as hygroscopic intermediates may degrade .
Q. How are common side reactions (e.g., deprotection) mitigated during synthesis?
- Use of anhydrous solvents and controlled pH (e.g., neutralization with 5% HCl post-reaction) .
- Avoiding strong acids/bases prevents premature Boc cleavage .
Advanced Research Questions
Q. How can enantiomeric purity be determined for chiral analogs of this compound?
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients.
- Optical rotation : Measure values (e.g., –55.0° for S-configured derivatives) .
- NMR with chiral shift reagents : Europium complexes resolve diastereotopic protons .
Q. What is the compound’s stability under acidic/basic conditions, and how does this impact drug delivery?
- Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, generating reactive pyrrolidine.
- Basic conditions (pH > 10) : Hydrolysis of the ester group is observed.
- Implication : Requires pH-sensitive formulations for in vivo applications .
Q. Why is the tert-butyloxycarbonyl (Boc) group preferred in medicinal chemistry applications?
- Stability : Resists metabolic degradation in preclinical assays.
- Controlled deprotection : Acid-labile Boc can be removed post-cellular uptake for prodrug activation .
Q. How can reaction yields be optimized for large-scale synthesis?
Q. What role does this compound play in developing dual-acting anticancer agents?
- Structural motif : The pyrrolidine-trifluoroethanol scaffold mimics sphingosine-1-phosphate (S1P) receptor modulators.
- Biological activity : Analogs inhibit cancer cell proliferation (IC₅₀: 10–50 μM in leukemia models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
